3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid
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Overview
Description
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by its IUPAC name, (Z)-3-(1,2,2,3-tetramethylcyclopentyl)acrylic acid . This compound is characterized by a cyclopentyl ring substituted with four methyl groups and a propenoic acid moiety.
Scientific Research Applications
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical products.
Safety and Hazards
The safety information for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is also associated with the GHS07 pictogram and has a signal word of "Warning" .
Preparation Methods
The synthesis of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid typically involves the following steps:
Cyclopentyl Ring Formation: The cyclopentyl ring with four methyl groups can be synthesized through a series of alkylation reactions.
Propenoic Acid Attachment: The propenoic acid moiety is then attached to the cyclopentyl ring through a condensation reaction.
Industrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Mechanism of Action
The mechanism of action of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid can be compared with other similar compounds, such as:
Cyclopentylpropanoic Acid: Lacks the methyl substitutions on the cyclopentyl ring, resulting in different chemical and biological properties.
Tetramethylcyclopentylacetic Acid: Has an acetic acid moiety instead of a propenoic acid moiety, leading to variations in reactivity and applications.
The unique structure of this compound, with its specific substitutions and functional groups, makes it distinct and valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYOYLEBMHUDR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C1(C)C)(C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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